BMPX Exhibits 5-Fold Greater Potency than IBMX as an Inhibitor of Brain Calcium-Dependent Phosphodiesterase
In a direct comparative study of alkylxanthines, 7-benzyl-3-(2-methylpropyl)xanthine (reported as 7-benzyl IBMX) demonstrated an IC50 of 1.5 μM against brain calcium-dependent phosphodiesterase. This represents a 5-fold increase in inhibitory potency relative to the unsubstituted parent compound IBMX, which exhibited an IC50 of 7.5 μM under identical assay conditions [1]. The 7-benzyl substitution was the key structural determinant of this enhanced potency.
| Evidence Dimension | Inhibition of brain calcium-dependent phosphodiesterase |
|---|---|
| Target Compound Data | IC50 = 1.5 μM |
| Comparator Or Baseline | IBMX (1-methyl-3-isobutylxanthine): IC50 = 7.5 μM |
| Quantified Difference | 5-fold greater potency (1.5 μM vs 7.5 μM) |
| Conditions | Brain calcium-dependent phosphodiesterase enzyme assay; in vitro inhibition |
Why This Matters
This potency differential enables lower working concentrations to achieve equivalent PDE inhibition, reducing solvent burden and potential off-target effects in cellular assays.
- [1] Smellie FW, Davis CW, Daly JW, Wells JN. Alkylxanthines: inhibition of adenosine-elicited accumulation of cyclic AMP in brain slices and of brain phosphodiesterase activity. Life Sci. 1979;24(26):2475-2482. View Source
